molecular formula C39H53N5O8 B12318089 Desthiobiotin-PEG4-DBCO

Desthiobiotin-PEG4-DBCO

Cat. No.: B12318089
M. Wt: 719.9 g/mol
InChI Key: RLLRLVMWDMAIJT-UHFFFAOYSA-N
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Description

Rationale for the Molecular Design and Synthesis of Desthiobiotin-PEG4-DBCO

The molecular architecture of this compound is a testament to rational design in chemical biology, where each component is chosen for a specific function. chemimpex.com The compound integrates three key moieties: desthiobiotin, a polyethylene (B3416737) glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) group. chemimpex.com Desthiobiotin serves as a reversible affinity tag, binding to streptavidin with lower affinity than biotin (B1667282), which allows for gentle elution of labeled biomolecules. nih.govresearchgate.net The PEG4 spacer, a chain of four repeating ethylene (B1197577) glycol units, enhances the compound's water solubility and reduces steric hindrance between the desthiobiotin tag and the reactive DBCO group. axispharm.comchempep.comprecisepeg.com The DBCO group is the linchpin for copper-free click chemistry, enabling highly specific and biocompatible ligation with azide-containing molecules without the need for cytotoxic copper catalysts. licorbio.cominterchim.fr

Historical Context of Click Chemistry and Biotin-Streptavidin Affinity in Biological Applications

The concept of "click chemistry" was introduced by K. Barry Sharpless in 2001, describing a class of reactions that are modular, high-yielding, and produce minimal byproducts. chempep.comwikipedia.org A cornerstone of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), discovered independently by the groups of Sharpless and Morten Meldal. nobelprize.org However, the toxicity of copper limited its use in living systems. nobelprize.org This led to the development of strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction, by Carolyn R. Bertozzi. cmb.ac.lk SPAAC utilizes strained alkynes, like DBCO, that react spontaneously with azides. interchim.fr

The high-affinity interaction between biotin (vitamin B7) and the protein streptavidin (or avidin (B1170675) from egg whites) has been a fundamental tool in molecular biology for decades. nih.govbitesizebio.comthermofisher.com With a dissociation constant (Kd) in the femtomolar range, this bond is one of the strongest non-covalent interactions known in nature. nih.govwikipedia.orgnih.gov This robust interaction has been widely exploited for various applications, including immunoassays, protein purification, and cell sorting. bitesizebio.comthermofisher.com The development of desthiobiotin, a biotin analog with a weaker, reversible binding to streptavidin, provided a valuable alternative for applications requiring the gentle recovery of captured biomolecules. nih.gov

Properties

Molecular Formula

C39H53N5O8

Molecular Weight

719.9 g/mol

IUPAC Name

N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide

InChI

InChI=1S/C39H53N5O8/c1-30-34(43-39(48)42-30)12-3-2-4-14-36(45)41-20-22-50-24-26-52-28-27-51-25-23-49-21-18-37(46)40-19-17-38(47)44-29-33-11-6-5-9-31(33)15-16-32-10-7-8-13-35(32)44/h5-11,13,30,34H,2-4,12,14,17-29H2,1H3,(H,40,46)(H,41,45)(H2,42,43,48)

InChI Key

RLLRLVMWDMAIJT-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42

Origin of Product

United States

Chemical and Physical Characteristics

Detailed Chemical Profile

The chemical identity of Desthiobiotin-PEG4-DBCO is defined by its specific molecular formula and weight, which are crucial for its characterization and use in quantitative biological experiments.

PropertyValue
Molecular Formula C₃₉H₅₁N₅O₈
Molecular Weight 719.87 g/mol
CAS Number 2032788-37-5
(Data sourced from references chemimpex.comchemsrc.comclickchemistrytools.com.cn)

Physicochemical Properties

The physical properties of this compound influence its handling, storage, and application in aqueous biological environments.

PropertyDescription
Appearance Colorless to slightly yellow oil
Solubility Soluble in aqueous solutions and most organic solvents. dnabct.com The PEG spacer enhances water solubility. precisepeg.combiochempeg.com
Stability Should be stored at -10°C and desiccated. chemimpex.com The DBCO and azide (B81097) moieties are generally stable long-term. interchim.fr
(Data primarily sourced from reference chemimpex.com)

Key Applications in Scientific Research

Proteomics and Protein Labeling

In proteomics, this compound is used for the selective labeling and subsequent enrichment of proteins. By introducing an azide (B81097) group into a protein of interest through metabolic labeling or enzymatic modification, the DBCO group of the reagent can be used to "click" on the desthiobiotin tag. The tagged proteins can then be captured using streptavidin-coated beads and later released under mild conditions for identification by mass spectrometry. chemimpex.comnih.gov

Cell Surface Engineering and Tracking

This compound is instrumental in cell surface engineering and tracking studies. dnabct.com Researchers can metabolically label cell surface glycans with azide-modified sugars. Subsequent reaction with this compound allows for the attachment of the desthiobiotin tag to the cell surface. This enables the isolation of specific cell populations or the tracking of cellular movements and interactions. chempep.comnih.gov

Drug Delivery and Targeting

This compound plays a role in the development of targeted drug delivery systems. chemimpex.comchemsrc.com For instance, it can be used to construct antibody-drug conjugates (ADCs). chemimpex.com An antibody targeting a specific cell type can be modified with an azide group, and a therapeutic agent can be linked to the this compound. The click reaction conjugates the drug-linker to the antibody, and the desthiobiotin moiety can be used for purification or as a secondary targeting element. axispharm.com

Advanced Imaging Techniques

In advanced imaging, this compound serves as a bridge for attaching imaging agents to biomolecules. chemimpex.comaxispharm.com An azide-modified biomolecule can be reacted with this compound. Subsequently, a streptavidin-conjugated fluorescent dye or quantum dot can be added, which binds to the desthiobiotin tag, allowing for the visualization of the target molecule within cells or tissues. nih.gov

Functional Advantages of the Constituent Moieties

The Role of Desthiobiotin: A Reversible Affinity Tag

The primary advantage of desthiobiotin over biotin (B1667282) is its lower binding affinity for streptavidin (Kd ≈ 10⁻¹¹ M for desthiobiotin versus ≈ 10⁻¹⁵ M for biotin). researchgate.netinterchim.fr This weaker, yet still specific, interaction is reversible. nih.gov Biomolecules tagged with desthiobiotin and captured on a streptavidin matrix can be eluted under gentle, physiological conditions by displacement with free biotin. nih.govinterchim.fr This is crucial for preserving the native structure and function of the isolated proteins or protein complexes, which might be damaged by the harsh denaturing conditions required to break the biotin-streptavidin bond. nih.gov

The PEG4 Spacer: Enhancing Solubility and Reducing Steric Hindrance

The polyethylene (B3416737) glycol (PEG) spacer in Desthiobiotin-PEG4-DBCO offers several key benefits. PEG is hydrophilic, which significantly improves the water solubility of the entire molecule, a critical feature for working in biological buffers. axispharm.comchempep.comprecisepeg.comthermofisher.com The flexible PEG chain also acts as a linker that physically separates the desthiobiotin tag from the DBCO group. chempep.com This separation minimizes steric hindrance, allowing both the DBCO group to efficiently react with an azide (B81097) and the desthiobiotin tag to freely bind to streptavidin. precisepeg.com Furthermore, PEGylation can reduce non-specific binding and potential immunogenicity. axispharm.comprecisepeg.com

The DBCO Group: Enabling Copper-Free Click Chemistry

The dibenzocyclooctyne (DBCO) group is the reactive handle for copper-free click chemistry. licorbio.com Its ring strain provides the driving force for a rapid and highly specific reaction with azide-functionalized molecules, known as strain-promoted azide-alkyne cycloaddition (SPAAC). interchim.frbiochempeg.com The key advantage of this reaction is its bioorthogonality; it proceeds efficiently under physiological conditions (neutral pH, aqueous environment, and body temperature) without the need for a cytotoxic copper(I) catalyst. licorbio.cominterchim.frbiochempeg.com This makes it ideal for labeling biomolecules in living cells and whole organisms without perturbing their natural functions. licorbio.comlumiprobe.com

Conclusion

Desthiobiotin-PEG4-DBCO stands as a powerful and versatile tool in the chemical biologist's arsenal. Its rational design, combining the reversible affinity of desthiobiotin, the solubility-enhancing and spacing properties of PEG4, and the biocompatible reactivity of DBCO, enables a wide array of applications. From the gentle isolation of proteins to the precise labeling of cells and the construction of targeted therapeutics, this compound facilitates sophisticated investigations into the intricate workings of biological systems.

Q & A

Q. How to store this compound to maintain long-term stability?

  • Storage Protocol : Aliquot the compound in anhydrous DMSO (1–5 mM stock), store at –20°C under argon, and avoid freeze-thaw cycles. Verify stability via HPLC every 6 months .

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